molecular formula C19H17N5O4 B12026311 3-(2-Methoxyphenyl)N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

3-(2-Methoxyphenyl)N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B12026311
M. Wt: 379.4 g/mol
InChI Key: PFQHJNYOZHRENA-UDWIEESQSA-N
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Description

3-(2-Methoxyphenyl)N’-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of methoxy and nitrophenyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of 3-(2-Methoxyphenyl)N’-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of hydrazides with aldehydes or ketones. One common method includes the reaction of 3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide with 3-nitrobenzaldehyde under reflux conditions in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The hydrazide moiety can react with aldehydes or ketones to form hydrazones.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(2-Methoxyphenyl)N’-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or interfere with essential enzymes. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s structure allows it to interact with various biological molecules .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives such as:

  • 3-(2-Ethoxyphenyl)N’-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
  • 3-(3-Ethoxyphenyl)N’-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

These compounds share similar structural features but differ in their substituents, which can affect their reactivity and applications.

Properties

Molecular Formula

C19H17N5O4

Molecular Weight

379.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17N5O4/c1-12(13-6-5-7-14(10-13)24(26)27)20-23-19(25)17-11-16(21-22-17)15-8-3-4-9-18(15)28-2/h3-11H,1-2H3,(H,21,22)(H,23,25)/b20-12+

InChI Key

PFQHJNYOZHRENA-UDWIEESQSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC=C2OC)/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC=C2OC)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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